Mass Spectrometric Differentiation: Nizatidine-d3 Provides a +3 Da Shift for Unambiguous Analyte Discrimination in MRM Mode
In a validated LC-MS/MS method for nizatidine quantification in human plasma and urine, Nizatidine-d3 was employed as the deuterated internal standard. Detection was performed using multiple reaction monitoring (MRM) with electrospray ionization (ESI). The precursor-to-product ion transitions were m/z 332.1→155.1 for the unlabeled analyte (nizatidine) and m/z 335.1→155.1 for the internal standard (Nizatidine-d3) [1]. This +3 Da mass difference, conferred by the three deuterium atoms, allows the mass spectrometer to completely separate the analyte and internal standard signals without any spectral overlap, which is a fundamental requirement for accurate quantification.
| Evidence Dimension | MRM transition (precursor→product ion) |
|---|---|
| Target Compound Data | m/z 335.1→155.1 (Nizatidine-d3) |
| Comparator Or Baseline | m/z 332.1→155.1 (unlabeled nizatidine) |
| Quantified Difference | +3 Da mass shift |
| Conditions | Triple quadrupole MS with ESI; Agilent Eclipse Plus C18 column; mobile phase methanol:water (95:5) with 5mM ammonium formate |
Why This Matters
This unambiguous mass differentiation is the primary procurement criterion; any internal standard lacking this exact +3 Da shift would co-elute or interfere with the analyte, invalidating the assay.
- [1] Shang, D. W., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. Journal of Chromatography B, 998-999, 80-87. View Source
